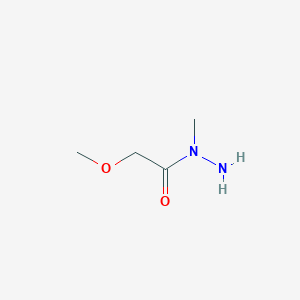
4-difluoromethanesulfonylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Difluoromethanesulfonylbenzene-1,2-diamine, also known as 4-DFMSD, is a versatile and widely used chemical compound. It is a type of diamine, which is a compound composed of two amino groups connected by a single bond. 4-DFMSD has been used in a variety of scientific research applications and is known for its high reactivity and ability to form strong bonds with other compounds. This article will discuss the synthesis method of 4-DFMSD, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
4-difluoromethanesulfonylbenzene-1,2-diamine has a wide range of scientific research applications. It is used as a reagent in organic synthesis to form carbon-carbon bonds, and it is also used as a catalyst in various chemical reactions. It has also been used in the synthesis of drugs, dyes, and other organic compounds. Additionally, it has been used to study the structure and properties of proteins, and it has been used in the study of enzyme kinetics and enzyme inhibition.
Wirkmechanismus
4-difluoromethanesulfonylbenzene-1,2-diamine is a nucleophile, which means that it is capable of forming a covalent bond with a positively charged atom or molecule. When 4-difluoromethanesulfonylbenzene-1,2-diamine reacts with a positively charged atom or molecule, a new covalent bond is formed between the two molecules. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
4-difluoromethanesulfonylbenzene-1,2-diamine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteases, phosphatases, and kinases. Additionally, it has been found to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-difluoromethanesulfonylbenzene-1,2-diamine has several advantages for lab experiments. It is highly reactive, which means that it can form strong bonds with other compounds. It is also relatively inexpensive, which makes it a cost-effective reagent for organic synthesis. Additionally, it is relatively non-toxic, which makes it safe to use in a laboratory setting. One of the main limitations of 4-difluoromethanesulfonylbenzene-1,2-diamine is that it is highly exothermic, which means that it produces a large amount of heat when it reacts with other compounds. This can be dangerous if proper safety precautions are not taken.
Zukünftige Richtungen
There are a number of potential future directions for 4-difluoromethanesulfonylbenzene-1,2-diamine. One potential application is in the development of new drugs and other organic compounds. Additionally, it could be used to study the structure and properties of proteins and enzymes, as well as to study enzyme inhibition. It could also be used to develop new catalysts for chemical reactions. Finally, it could be used in the development of new materials and nanomaterials.
Synthesemethoden
4-difluoromethanesulfonylbenzene-1,2-diamine is synthesized by the nucleophilic substitution reaction of 4-difluoromethanesulfonyl chloride with 1,2-diaminobenzene. This reaction occurs in the presence of a base, such as potassium carbonate, and the resulting product is 4-difluoromethanesulfonylbenzene-1,2-diamine. This reaction is highly exothermic and produces a large amount of heat, so it is important to use proper safety precautions when performing the reaction.
Eigenschaften
IUPAC Name |
4-(difluoromethylsulfonyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDBGMVLQFUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethanesulfonylbenzene-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)
![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)


![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)


![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)


